4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine
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Overview
Description
4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-iodobenzene with trifluoromethylating agents . Another approach involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine to form the desired piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactions and catalytic processes to ensure high yields and purity. The use of nanocatalysts, such as cobalt, ruthenium, and nickel-based catalysts, has been reported to be effective in the hydrogenation of pyridine derivatives to produce piperidine compounds .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but differs in the ring structure.
Pyrrolidine derivatives: Similar in terms of the nitrogen-containing ring but differ in the specific functional groups attached.
Uniqueness
4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H12F3N3 |
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Molecular Weight |
219.21 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)imidazol-1-yl]piperidine |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-14-5-6-15(8)7-1-3-13-4-2-7/h5-7,13H,1-4H2 |
InChI Key |
ASKDZSIBZXQDSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=CN=C2C(F)(F)F |
Origin of Product |
United States |
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